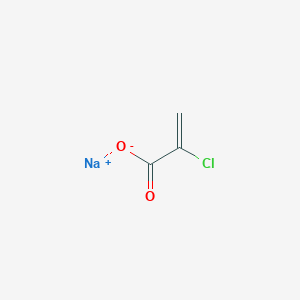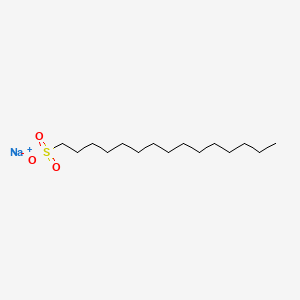
2-((5-Bromopyrimidin-2-yl)thio)acetic acid
Descripción general
Descripción
2-((5-Bromopyrimidin-2-yl)thio)acetic acid, often abbreviated as BPTA, is a compound with the molecular formula C6H5BrN2O2S . It has a molecular weight of 249.09 g/mol .
Molecular Structure Analysis
The InChI code for 2-((5-Bromopyrimidin-2-yl)thio)acetic acid is 1S/C6H5BrN2O2S/c7-4-1-8-6 (9-2-4)12-3-5 (10)11/h1-2H,3H2, (H,10,11) and the InChI key is GEFXJQVEMVQMSS-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación
Organic Synthesis
This compound is used as an important raw material and intermediate in organic synthesis . It can be used to synthesize a variety of other compounds, contributing to the development of new materials and pharmaceuticals.
Agrochemicals
In the field of agrochemicals, this compound can be used in the synthesis of pesticides and other agricultural chemicals . These chemicals can help protect crops from pests and diseases, enhancing agricultural productivity.
Pharmaceuticals
The compound is also used in the pharmaceutical industry . It can be used in the synthesis of drugs, particularly those that contain a pyrimidine ring in their structure. The bromine atom in the compound can also be useful in medicinal chemistry, as it can enhance the biological activity of certain drugs.
Dyestuffs
In the dyestuff field, this compound can be used in the synthesis of dyes . The presence of the pyrimidine ring can contribute to the color of the dye, while the bromine atom can enhance the dye’s stability and resistance to fading.
Research Chemical
“2-((5-Bromopyrimidin-2-yl)thio)acetic acid” is a useful research chemical . It can be used in a variety of research applications, including studies on chemical reactions, material properties, and biological activities.
Material Science
In material science, this compound can be used in the development of new materials . The presence of the pyrimidine ring and the bromine atom can contribute to the properties of these materials, such as their stability, reactivity, and optical properties.
Propiedades
IUPAC Name |
2-(5-bromopyrimidin-2-yl)sulfanylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2S/c7-4-1-8-6(9-2-4)12-3-5(10)11/h1-2H,3H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEFXJQVEMVQMSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)SCC(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00640607 | |
| Record name | [(5-Bromopyrimidin-2-yl)sulfanyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00640607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-Bromopyrimidin-2-yl)thio)acetic acid | |
CAS RN |
52767-92-7 | |
| Record name | [(5-Bromopyrimidin-2-yl)sulfanyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00640607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Methyl benzo[d]thiazole-5-carboxylate](/img/structure/B1593214.png)






![5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde](/img/structure/B1593226.png)

